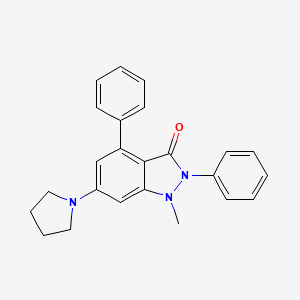
1-Methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one is a complex organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a pyrrolidine ring fused to an indazole core, with additional phenyl and methyl substituents. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the final product is obtained through cyclization and purification steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indazole or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Comparaison Avec Des Composés Similaires
Pyrrolidinone Derivatives: Compounds like 1-Methyl-2-pyrrolidinone share structural similarities and exhibit diverse biological activities.
Indazole Derivatives: Other indazole derivatives, such as 1-(2-aminopropyl)-1H-indazole, have been studied for their pharmacological properties.
Uniqueness: 1-Methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H23N3O |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
1-methyl-2,4-diphenyl-6-pyrrolidin-1-ylindazol-3-one |
InChI |
InChI=1S/C24H23N3O/c1-25-22-17-20(26-14-8-9-15-26)16-21(18-10-4-2-5-11-18)23(22)24(28)27(25)19-12-6-3-7-13-19/h2-7,10-13,16-17H,8-9,14-15H2,1H3 |
Clé InChI |
YZXDUIPKCORKDQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC(=CC(=C2C(=O)N1C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)

![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
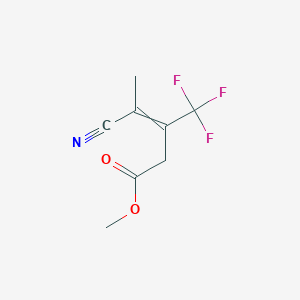
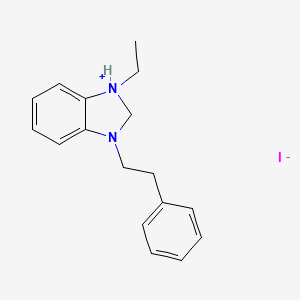
![Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate](/img/structure/B12519971.png)
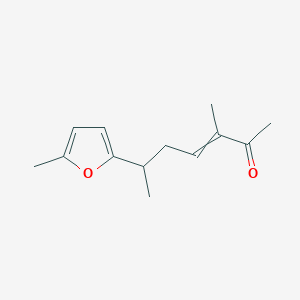
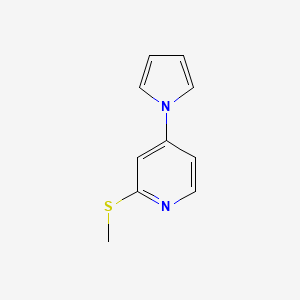
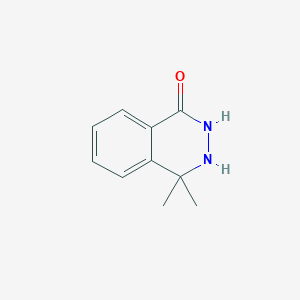
![(9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12519998.png)


